molecular formula C12H23ClN2O2 B8124987 Tco-aminehcl

Tco-aminehcl

Cat. No.: B8124987
M. Wt: 262.77 g/mol
InChI Key: GIYQQURLGCGUKK-TYYBGVCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-Cyclooctene-amine hydrochloride: (Tco-aminehcl) is a derivative of trans-cyclooctene, functionalized with an amine group and stabilized as a hydrochloride salt. This compound is particularly notable for its application in bioorthogonal chemistry, specifically in strain-promoted copper-free click chemistry reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of trans-cyclooctene-amine hydrochloride typically involves the functionalization of trans-cyclooctene with an amine group. This can be achieved through standard coupling techniques using reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . The reaction conditions often involve mild temperatures and the use of solvents like dichloromethane or dimethyl sulfoxide.

Industrial Production Methods: : Industrial production of trans-cyclooctene-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: : Trans-cyclooctene-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The primary mechanism of action for trans-cyclooctene-amine hydrochloride involves its participation in the inverse electron demand Diels-Alder cycloaddition with tetrazines. This reaction is highly efficient and occurs without the need for a catalyst, making it suitable for biological applications. The molecular targets are typically carboxyl-containing compounds or biomolecules, and the pathway involves the formation of a stable covalent bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Trans-cyclooctene-amine hydrochloride is unique due to its amine functionality, which allows for versatile chemical modifications and its high reactivity in bioorthogonal click chemistry reactions. This makes it particularly valuable for applications requiring precise and efficient labeling of biomolecules .

Properties

IUPAC Name

[(4E)-cyclooct-4-en-1-yl] N-(3-aminopropyl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c13-9-6-10-14-12(15)16-11-7-4-2-1-3-5-8-11;/h1-2,11H,3-10,13H2,(H,14,15);1H/b2-1+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYQQURLGCGUKK-TYYBGVCCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CCC(C1)OC(=O)NCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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